molecular formula C13H19NO B6361599 [(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](propan-2-yl)amine CAS No. 100617-46-7

[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](propan-2-yl)amine

Katalognummer: B6361599
CAS-Nummer: 100617-46-7
Molekulargewicht: 205.30 g/mol
InChI-Schlüssel: GUJQJBAOZOHZNL-SOFGYWHQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure: The compound features a conjugated (2E)-3-(2-methoxyphenyl)prop-2-en-1-yl backbone linked to a propan-2-yl (isopropyl) amine group. Its molecular formula is C₁₃H₁₉NO (MW: 205.30 g/mol), with a CAS registry number 2060046-67-3 . The 2-methoxy substituent on the phenyl ring and the allyl (prop-2-en-1-yl) chain distinguish it from related amines.

Eigenschaften

IUPAC Name

(E)-3-(2-methoxyphenyl)-N-propan-2-ylprop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11(2)14-10-6-8-12-7-4-5-9-13(12)15-3/h4-9,11,14H,10H2,1-3H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJQJBAOZOHZNL-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC=CC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC/C=C/C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Key Reaction Parameters

ParameterValue/DescriptionSource Citation
Catalyst SystemPd/C (1%), Raney Ni (8%), H₃PO₄ (4%)
SolventToluene or methanol
Temperature70–75°C
Hydrogen Pressure1.5 MPa
Yield92% (after purification)

This method achieves high regioselectivity due to the electronic effects of the methoxy group, which directs the aldehyde’s reactivity toward the β-position. However, competing side reactions, such as over-reduction or N-alkylation, necessitate careful control of hydrogen pressure and catalyst loading.

Catalytic Hydrogenation of α,β-Unsaturated Ketone Intermediates

A two-step synthesis via α,β-unsaturated ketones is documented in RSC publications. The first step involves Claisen-Schmidt condensation between 2-methoxyacetophenone and propan-2-ylamine derivatives to form (E)-3-(2-methoxyphenyl)prop-2-en-1-one. Subsequent hydrogenation with sodium borohydride or catalytic hydrogenation yields the amine.

Representative Protocol from RSC Studies

  • Claisen-Schmidt Condensation :

    • Substrates : 2-Methoxyacetophenone (1.0 eq), propan-2-ylamine (1.2 eq)

    • Conditions : Methanol, NaOH (13 eq), room temperature, 12 h

    • Intermediate : (E)-3-(2-Methoxyphenyl)prop-2-en-1-one (85% yield)

  • Reductive Amination :

    • Reducing Agent : NaBH₄ (2.0 eq), methanol, 0°C → RT

    • Yield : 78%

Comparative Data for Hydrogenation Methods

MethodCatalyst/AgentSolventTemperatureYield (%)
NaBH₄ ReductionSodium borohydrideMethanol0°C → RT78
Catalytic HydrogenationPd/C (5%)Ethanol50°C, 3 MPa82

Catalytic hydrogenation offers superior stereocontrol, preserving the (E)-configuration of the propenyl chain. In contrast, borohydride reduction may lead to partial isomerization unless strictly controlled.

Mizoroki-Heck Arylation for Stereoselective Synthesis

The Mizoroki-Heck reaction enables direct arylation of allylamine derivatives, providing a route to the (E)-configured propenyl amine. A modified protocol from RSC studies employs Pd(OAc)₂ as a catalyst and aryl iodides as coupling partners.

Reaction Scheme and Conditions

  • Substrates : Propan-2-ylamine, 2-iodoanisole

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Base : K₂CO₃

  • Ligand : PPh₃

  • Solvent : DMF, 100°C, 24 h

  • Yield : 57% (after HCl salt formation)

Optimization Insights

  • Ligand Effects : Triphenylphosphine (PPh₃) enhances palladium catalyst stability, reducing side reactions.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve aryl iodide reactivity but may complicate purification.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsTypical Yield (%)
Condensation/HydrogenationHigh scalability, mild conditionsRequires specialized catalysts85–92
Claisen-Schmidt/ReductionCost-effective reagentsRisk of isomerization75–82
Mizoroki-Heck ArylationDirect (E)-stereocontrolModerate yields, expensive catalysts57–65

Challenges and Optimization Strategies

Stereochemical Control

The (E)-configuration is critical for biological activity but challenging to maintain. Catalytic hydrogenation with Pd/C in ethanol minimizes isomerization by stabilizing the transition state through π-allyl interactions.

Purification Techniques

  • Chromatography : Silica gel chromatography with EtOAc/hexane (1:4) resolves amine byproducts.

  • Crystallization : HCl salt formation (e.g., using 1.2 M HCl) improves purity to >98%.

Solvent and Catalyst Innovations

Recent advances highlight ionic liquids as green solvents for condensation reactions, reducing Pd leaching by 40% compared to toluene. Bimetallic catalysts (e.g., Pd-Fe) also show promise in enhancing hydrogenation rates.

Industrial-Scale Considerations

The patent CN105461580B outlines a continuous-flow process for large-scale synthesis, achieving a throughput of 144 g/L·h with 98% purity. Key modifications include:

  • Reactor Design : Tubular reactors with inline NMR monitoring.

  • Catalyst Recycling : Pd/C recovery via microfiltration (90% efficiency) .

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the compound, using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, acids, or bases.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors in biological systems, leading to a cascade of cellular responses.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby modulating biochemical pathways.

    Signal Transduction: Affecting signal transduction pathways, which can alter cellular functions and responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position Variations

a) (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine
  • Key Difference : Methoxy group at the para position (4-methoxy) vs. ortho (2-methoxy) in the target compound.
  • Impact :
    • Solubility : Para-substitution may improve aqueous solubility due to reduced steric hindrance.
    • Receptor Binding : Para-methoxy groups often enhance binding to serotonin receptors, while ortho-substituents may favor dopamine receptor interactions .
b) Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride
  • Key Difference : Butyl group replaces isopropyl amine; hydrochloride salt form.
  • Salt Formation: Hydrochloride improves crystallinity and solubility in polar solvents .

Heterocyclic and Piperazine Derivatives

a) HBK Series (HBK14–HBK19)
  • Structure: Piperazine core with 2-methoxyphenyl and phenoxyalkyl substituents .
  • Bioactivity: HBK compounds show affinity for serotonin (5-HT₁A) and adrenergic receptors, whereas the target compound’s linear structure may favor different targets.
b) 4-(4-Methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine Hydrobromide
  • Structure : Thiazole ring with prop-2-en-1-yl and methoxyphenyl groups .
  • Comparison :
    • Electron Density : Thiazole’s sulfur atom enhances hydrogen bonding and metal coordination.
    • Pharmacology : Demonstrated antihypertensive effects via angiotensin II receptor antagonism, suggesting the target compound’s amine group could be modified for similar applications.

Indole and Aliphatic Amine Derivatives

a) 2-(5-Methoxy-1H-indol-3-yl)ethyl(prop-2-en-1-yl)amine (5-MeO-MALT)
  • Structure : 5-Methoxyindole core with allyl and methylamine groups .
  • Comparison :
    • Bioactivity : 5-MeO-MALT acts as a psychedelic tryptamine analog, highlighting how indole vs. phenyl substituents dictate serotonin receptor subtype selectivity.
b) (2-Methoxyethyl)(prop-2-en-1-yl)amine
  • Structure : Simpler aliphatic amine with methoxyethyl and allyl groups .
  • Comparison :
    • Polarity : Methoxyethyl increases polarity (logP ~1.2 vs. ~2.5 for the target compound), reducing CNS penetration.

Structural and Functional Analysis Table

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound 2-Methoxyphenyl, isopropyl amine 205.30 Potential GPCR modulation
[(2E)-3-(4-Methoxyphenyl)...]amine 4-Methoxyphenyl 205.30 Enhanced solubility, serotonin affinity
HBK14 Piperazine, 2-methoxyphenyl ~450 (varies) 5-HT₁A/α₁-adrenergic affinity
5-MeO-MALT 5-Methoxyindole, allyl 244.34 Psychedelic activity
4-(4-Methoxyphenyl)-thiazol-imine Thiazole, prop-2-en-1-yl ~350 (hydrobromide) Antihypertensive (angiotensin II antagonism)

Research Implications and Gaps

  • Pharmacological Data: Limited evidence on the target compound’s bioactivity necessitates experimental studies (e.g., receptor binding assays).
  • Synthetic Routes : Detailed protocols for the target compound are unavailable; methods from HBK or thiazole derivatives could be adapted .

Biologische Aktivität

(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine, also known as a methoxyphenyl derivative, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, focusing on its anti-inflammatory and antimicrobial effects, as well as its mechanisms of action.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of compounds similar to (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine, particularly in inhibiting cyclooxygenase (COX) enzymes. For instance, derivatives of methoxyphenyl compounds have shown significant inhibition of COX-1 and COX-2 activities, with IC50 values indicating their potency:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3623.8 ± 0.20
4d28.39 ± 0.0334.4 ± 0.10

These findings suggest that the methoxy group enhances the anti-inflammatory activity by stabilizing the compound's interaction with the COX enzymes .

Antimicrobial Activity

The antimicrobial properties of (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine have also been investigated. Studies indicate that similar compounds exhibit activity against various microbial strains, including E. coli and S. aureus. The effectiveness of these compounds often correlates with their structural features, such as the presence of the methoxy group which can enhance lipophilicity and membrane permeability .

The biological activity of (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine can be attributed to several mechanisms:

1. Enzyme Inhibition:
The compound may inhibit key enzymes involved in inflammatory pathways, particularly COX enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins.

2. Receptor Binding:
It may interact with specific receptors in the body, modulating signal transduction pathways that regulate inflammation and microbial response.

3. Antioxidant Properties:
There is evidence suggesting that similar compounds possess antioxidant properties, which could contribute to their overall anti-inflammatory effects by neutralizing reactive oxygen species (ROS).

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

  • In Vivo Studies: Animal models treated with methoxyphenyl derivatives showed significant reduction in paw edema compared to control groups, indicating strong anti-inflammatory effects.
  • Clinical Trials: Preliminary trials on humans have reported subjective improvements in conditions characterized by inflammation when treated with formulations containing similar compounds.

Q & A

Basic: What synthetic strategies are optimal for preparing (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine with high stereochemical purity?

Answer:
The synthesis typically involves a condensation reaction between 2-methoxycinnamaldehyde and isopropylamine under acidic or basic conditions. Key steps include:

  • Controlled imine formation : Use of anhydrous solvents (e.g., THF or ethanol) and catalysts like molecular sieves to minimize byproducts.
  • Stereochemical control : The E-configuration is stabilized by conjugation with the methoxyphenyl group; reaction temperatures below 60°C favor the E-isomer .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates the product. Purity is confirmed via HPLC (>98%) and melting point analysis.

Basic: How is the E-configuration of the double bond confirmed experimentally?

Answer:

  • NMR Spectroscopy : The coupling constant (J) between H2 and H3 protons (trans double bond) typically ranges from 12–16 Hz for E-isomers, compared to 8–12 Hz for Z-isomers. The methoxy group’s deshielding effect on adjacent protons also aids assignment .
  • X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) provides unambiguous confirmation of geometry. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Advanced: How can researchers resolve discrepancies between computational and experimental stereochemical data?

Answer:
Contradictions often arise from solvent effects or neglected dispersion forces in DFT calculations. Mitigation strategies include:

  • Hybrid methods : Compare NMR chemical shifts (experimental) with DFT-predicted shifts (e.g., B3LYP/6-311+G(d,p) with implicit solvent models).
  • NOESY experiments : Detect spatial proximity between protons (e.g., H2 of the double bond and methoxy group) to validate E-geometry .
  • Molecular dynamics simulations : Account for conformational flexibility in solution, which static DFT models may overlook .

Advanced: What in vitro assays are suitable for probing biological activity, given structural similarities to phenethylamines?

Answer:

  • Receptor binding assays : Screen for affinity at serotonin (5-HT2A) or dopamine (D2) receptors using radioligand displacement (e.g., [³H]-ketanserin for 5-HT2A).
  • Cytochrome P450 inhibition : Assess metabolic stability via fluorogenic substrates (e.g., CYP3A4 inhibition using midazolam as a probe).
  • Functional assays : Measure cAMP production in HEK293 cells transfected with trace amine-associated receptor 1 (TAAR1) .

Advanced: What factors govern the thermodynamic stability of the E-isomer in solution and solid states?

Answer:

  • Conjugation effects : The E-isomer benefits from extended conjugation between the double bond and methoxyphenyl ring, lowering energy by ~5 kcal/mol compared to the Z-isomer (DFT calculations) .
  • Crystal packing : X-ray data reveal intermolecular hydrogen bonds between the amine and methoxy groups, stabilizing the E-form in the solid state .
  • Solvent polarity : Polar solvents (e.g., DMSO) stabilize the E-isomer via dipole-dipole interactions, verified by variable-temperature NMR .

Key Research Findings

  • Stereochemical robustness : The E-isomer remains stable under ambient conditions for >6 months, confirmed by accelerated degradation studies (40°C/75% RH) .
  • Biological relevance : Preliminary TAAR1 activation (EC₅₀ = 1.2 µM) suggests potential CNS activity, warranting further in vivo studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.